molecular formula C21H22ClFN2O4 B11205456 1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11205456
M. Wt: 420.9 g/mol
InChI Key: VOQHCDNZQBHSSO-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, substituted phenyl groups, and functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)urea
  • 1-(4-chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea
  • 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea

Comparison: 1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds. For instance, the presence of the pyrrolidine ring may enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications.

Properties

Molecular Formula

C21H22ClFN2O4

Molecular Weight

420.9 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22ClFN2O4/c1-28-18-6-3-13(9-19(18)29-2)7-8-24-21(27)14-10-20(26)25(12-14)15-4-5-17(23)16(22)11-15/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H,24,27)

InChI Key

VOQHCDNZQBHSSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl)OC

Origin of Product

United States

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